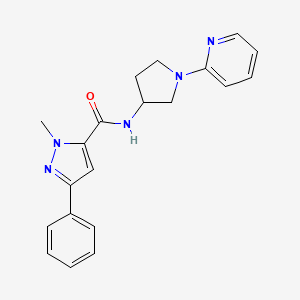
1-methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-3-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring along with various functional groups that suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by:
- Molecular Formula : C20H21N5O
- Molecular Weight : 347.422 g/mol
- Functional Groups : Pyrazole, carboxamide, pyridine, and pyrrolidine moieties contributing to its biological activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities associated with this compound are summarized below:
Antimicrobial Activity
- Mechanism : The compound's structure allows it to interact with microbial targets, inhibiting their growth.
- Case Study : A study demonstrated that derivatives similar to this compound showed significant antifungal activity against Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .
Anti-inflammatory Activity
- Mechanism : The presence of the pyrazole ring is often linked to anti-inflammatory properties through inhibition of inflammatory mediators.
- Case Study : Research on related compounds indicated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
Neuroprotective Effects
- Mechanism : Some studies suggest that compounds with similar structures may act as monoamine oxidase (MAO) inhibitors, which can have neuroprotective effects.
- Case Study : A series of pyrazole derivatives were synthesized and tested for MAO-B inhibition, showing promising results in neuroprotection against oxidative stress .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds compared to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl(phenyl)-3-trifluoromethyl-pyrazole | Structure | Antifungal activity against phytopathogenic fungi |
| N-(substituted pyridinyl)-1-methyl(phenyl)-pyrazole | Structure | Moderate antifungal activity |
| 5-Pyridazinone derivatives | Structure | Antimicrobial properties |
| 4-Aminopyridine derivatives | Structure | Neuroprotective effects |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of enzymes such as MAO-B contributes to its neuroprotective effects.
- Interaction with Receptors : Potential binding to neurotransmitter receptors can modulate neurological functions.
特性
IUPAC Name |
2-methyl-5-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-24-18(13-17(23-24)15-7-3-2-4-8-15)20(26)22-16-10-12-25(14-16)19-9-5-6-11-21-19/h2-9,11,13,16H,10,12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDWQZMCAFYODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














